molecular formula C8H3NO7 B8668620 5,6-Dihydroxy-4-nitro-2-benzofuran-1,3-dione CAS No. 921197-26-4

5,6-Dihydroxy-4-nitro-2-benzofuran-1,3-dione

Cat. No. B8668620
Key on ui cas rn: 921197-26-4
M. Wt: 225.11 g/mol
InChI Key: QCNDKJGZEUFVSV-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione (115 mg), aluminum chloride (80 mg) was mixed with ethyl acetate (3 ml). Pyridine (155 μl) in ethyl acetate (2 ml) was added dropwise. The resulting mixture was stirred at room temperature for 0.5 hours, heated to reflux for 3 hours, and then quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 60° C. Ethyl acetate and water was removed in vacuo. The remainder was mixed with brine (2 ml) and extracted two times with ethyl acetate (15 ml). The combined organic layers were dried over anhydrous Na2SO4, filtrated, evaporated and triturated with diethyl ether.
Name
5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]2[C:8](=[CH:9][C:10]=1[O:11]C)[C:7](=[O:13])[O:6][C:5]2=[O:14].[Cl-].[Al+3].[Cl-].[Cl-].N1C=CC=CC=1>C(OCC)(=O)C>[OH:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:13])[O:6][C:5]2=[O:14] |f:1.2.3.4|

Inputs

Step One
Name
5-Hydroxy-6-methoxy-4-nitro-isobenzofuran-1,3-dione
Quantity
115 mg
Type
reactant
Smiles
OC=1C(=C2C(OC(C2=CC1OC)=O)=O)[N+](=O)[O-]
Name
Quantity
80 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
155 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water (0.5 ml) and conc. HCl (0.5 ml) at 60° C
CUSTOM
Type
CUSTOM
Details
Ethyl acetate and water was removed in vacuo
ADDITION
Type
ADDITION
Details
The remainder was mixed with brine (2 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
OC=1C(=C2C(OC(C2=CC1O)=O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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